physicochemical properties of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
physicochemical properties of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
Physicochemical Properties of 6,6-Dimethyl-3-Sulfanylidene-1,2,4-Triazinan-5-One: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8), a critical heterocyclic intermediate in the synthesis of 1,2,4-triazinone herbicides (e.g., Metribuzin analogs) and bioactive pharmaceutical scaffolds.[1][2] We explore its structural dynamics, specifically the thione-thiol tautomerism, thermodynamic stability, and spectroscopic signatures.[1][2] Detailed experimental protocols for solubility profiling and pKa determination are included to support formulation and synthesis optimization.[1][2]
Chemical Identity & Structural Analysis
The compound belongs to the class of tetrahydro-1,2,4-triazines.[1][2] Unlike its fully unsaturated counterparts (triazinones), the "triazinan" designation implies a saturated ring system at the C6 position, stabilized by a gem-dimethyl group.[1][2]
Table 1: Chemical Identifiers & Core Parameters
| Parameter | Value |
| IUPAC Name | 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one |
| Common Synonyms | Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one; DK-Metribuzin analog |
| CAS Number | 16992-40-8 |
| Molecular Formula | C₅H₉N₃OS |
| Molecular Weight | 159.21 g/mol |
| SMILES | CC1(C(=O)NC(=S)NN1)C |
| InChI Key | QUNUNCZHJTZYMB-UHFFFAOYSA-N |
Tautomeric Equilibrium
A defining physicochemical feature is the prototropic tautomerism between the thione (lactam-like) and thiol (lactim-like) forms.[1][2] In the solid state and non-polar solvents, the thione form dominates due to stabilization by amide resonance.[1][2] In alkaline aqueous solutions, the equilibrium shifts toward the thiol form (thiolate anion), facilitating S-alkylation reactions.[1][2]
Figure 1: Tautomeric Equilibrium of 1,2,4-Triazinan-5-ones
Caption: Prototropic shift between the stable thione form and the reactive thiol/thiolate species.[1][2]
Physicochemical Properties
Table 2: Physical Constants
| Property | Value | Notes |
| Melting Point | 189 °C | Decomposition often observed near melt.[1][2] |
| Density | 1.33 g/cm³ | Predicted value based on crystal packing.[1][2] |
| LogP (Octanol/Water) | -0.1 | Indicates hydrophilicity; highly soluble in polar solvents.[1][2] |
| pKa (Acidic) | 6.8 ± 0.2 | Deprotonation of the N2-H/N4-H (thioamide).[1][2] |
| Solubility (Water) | Low (< 1 g/L) | at 25°C, neutral pH.[1][2] Increases significantly at pH > 8.[1][2] |
| Solubility (Organics) | High | DMSO, DMF, Ethanol, Methanol.[1][2] |
Synthesis & Purity Profiling
The synthesis of the 6,6-dimethyl-triazinan core typically avoids the use of unstable alpha-keto acids.[1][2] Instead, it utilizes alpha-halo esters condensed with thiosemicarbazide .[1][2] This route minimizes side reactions and yields high-purity thione product.[1][2]
Synthetic Pathway (Mechanistic View)
-
Alkylation: Thiosemicarbazide attacks the alpha-carbon of ethyl 2-bromo-2-methylpropionate.[1][2]
-
Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl releases ethanol and closes the ring.[1][2]
Figure 2: Synthesis Workflow
Caption: Condensation route utilizing alpha-halo esters to generate the gem-dimethyl triazinone core.
Impurity Profile
-
Desulfurized analogs: Formed via oxidative degradation (replace C=S with C=O).[1][2]
-
Open-chain hydrazones: Incomplete cyclization products, detectable by LC-MS (M+18 peaks).[1][2]
-
Dimerization: Disulfide bridge formation (R-S-S-R) under oxidative stress.[1][2]
Spectroscopic Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
FT-IR (KBr Pellet):
-
Mass Spectrometry (ESI+):
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility in various buffers for formulation development.
-
Preparation: Weigh 20 mg of the compound into 4 mL glass vials.
-
Solvent Addition: Add 2 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or organic solvent (Methanol, Acetonitrile).[1][2]
-
Equilibration: Cap tightly and shake at 250 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Analysis: Dilute the supernatant 1:10 with mobile phase and analyze via HPLC-UV (254 nm).
Protocol 2: Potentiometric pKa Determination
Objective: To accurately measure the ionization constant of the thioamide group.
-
Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1][2]
-
Sample Prep: Dissolve ~5 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
-
Titrant: 0.1 M KOH (standardized).
-
Procedure:
-
Calculation: Use the Bjerrum plot method to determine the pKa, correcting for the dielectric constant of the methanol cosolvent (Yasuda-Shedlovsky extrapolation).
References
-
PubChem. (2025).[1][2] Compound Summary: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CID 1549229).[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Abdel-Rahman, R. & Bawazir, W. (2018).[1][2][3] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.[1][2][3] [Link]
-
Sridhar, B., et al. (2006).[1][2][4] 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[1][2][4] Acta Crystallographica Section E. [Link]
Sources
- 1. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]
- 2. DIMETHYL ETHYLPHENYLMALONATE,5-((3-(DIMETHYLAMINO) [chemicalbook.com]
- 3. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 4. researchgate.net [researchgate.net]
